molecular formula C14H9F3IN3O4 B11673577 N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B11673577
M. Wt: 467.14 g/mol
InChI Key: ITCARADWOADLIW-FBCYGCLPSA-N
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Description

N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound that features a unique combination of functional groups, including an iodofuran ring, a nitrophenyl group, and a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves the condensation of 5-iodofurfural with 2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The iodofuran ring can be subjected to reductive conditions to remove the iodine atom.

    Substitution: The iodine atom in the furan ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of an amine derivative.

    Reduction: Deiodinated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is unique due to the presence of the iodofuran ring, which is less common in similar compounds. This structural feature may contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H9F3IN3O4

Molecular Weight

467.14 g/mol

IUPAC Name

N-[(E)-(5-iodofuran-2-yl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C14H9F3IN3O4/c15-14(16,17)9-2-1-8(11(6-9)21(23)24)5-13(22)20-19-7-10-3-4-12(18)25-10/h1-4,6-7H,5H2,(H,20,22)/b19-7+

InChI Key

ITCARADWOADLIW-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)N/N=C/C2=CC=C(O2)I

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)NN=CC2=CC=C(O2)I

Origin of Product

United States

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